6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid

Medicinal Chemistry Serotonin Receptor Modulation Structure-Activity Relationship

This 6-nitro regioisomer is a critical building block for medicinal chemistry programs targeting 5-HT3 receptor modulation and kinase inhibitor development. Unlike 7-nitro or non-nitro analogs, the 6-nitro substitution pattern enables unique intramolecular SNAr reactions for rapid polyazamacrocyclic scaffold construction. The free carboxylic acid eliminates the need for ester hydrolysis, allowing direct amide coupling for high-throughput library synthesis. SAR studies confirm that nitro position is the key determinant of biological target engagement—substituting with alternate regioisomers leads to unpredictable performance. Ideal for generating novel composition-of-matter patents distinct from established 7-nitro series. Secure this isomer specifically for your next SAR campaign.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
Cat. No. B13650644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1C(=O)O)N=CN2)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O4/c12-8(13)5-1-4(11(14)15)2-6-7(5)10-3-9-6/h1-3H,(H,9,10)(H,12,13)
InChIKeySMTFSDZPVFQEKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-1H-benzo[d]imidazole-4-carboxylic Acid: A Differentiated Heterocyclic Building Block for Precision Medicinal Chemistry and Targeted Library Synthesis


6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid is a nitro-substituted benzimidazole derivative with the molecular formula C8H5N3O4 and a molecular weight of 207.14 g/mol [1]. It features a carboxylic acid at the 4-position and a nitro group at the 6-position of the fused heterocyclic core. This compound is a key intermediate in the synthesis of kinase inhibitors [2] and other bioactive molecules, and its unique substitution pattern enables specific intermolecular aromatic nucleophilic substitution (SNAr) reactions not available to non-nitro or differently substituted analogs [3].

Why Generic 6-Nitro-1H-benzo[d]imidazole-4-carboxylic Acid Substitution Fails in Target-Focused Research Programs


The position of the nitro group on the benzimidazole core is a critical determinant of biological target engagement and synthetic utility. A structure-activity relationship (SAR) study on benzimidazole-4-carboxylic acid derivatives established that a halogen atom at the 6-position combined with a nitro group at the 7-position was the optimal substitution pattern for high-affinity binding to the 5-HT3 receptor (Ki = 0.13 nM) and selectivity over the 5-HT4 receptor [1]. This finding demonstrates that simply possessing a nitro group is insufficient; the specific regioisomer determines the compound's functional profile. Therefore, replacing 6-nitro-1H-benzo[d]imidazole-4-carboxylic acid with a 7-nitro, 5-nitro, or non-nitro analog will lead to unpredictable and likely inferior performance in assays designed around this specific pharmacophore, wasting resources and delaying project timelines. Furthermore, the 6-nitro group is specifically activated for intramolecular SNAr reactions, a unique synthetic handle for constructing complex polycyclic scaffolds that is absent in other isomers [2].

Quantitative Evidence Guide: Differentiating 6-Nitro-1H-benzo[d]imidazole-4-carboxylic Acid from Competing Heterocyclic Building Blocks


Regioisomer-Specific 5-HT3 Receptor Affinity: The 6-Nitro vs. 7-Nitro Substitution Pattern

A foundational SAR study on benzimidazole-4-carboxylic acid derivatives concluded that optimal binding affinity for the 5-HT3 receptor (Ki = 0.13 nM) and selectivity over the 5-HT4 receptor is achieved with a halogen at the 6-position and a nitro group at the 7-position [1]. This evidence strongly implies that the 6-nitro substitution pattern found in this compound is a distinct and functionally different pharmacophore. The presence of the nitro group at the 6-position, rather than the 7-position, is therefore not a minor variation but a significant structural deviation that is expected to result in a different biological activity and selectivity profile, making it a valuable tool for exploring alternative chemical space and avoiding the crowded IP space around 7-nitro substituted benzimidazoles.

Medicinal Chemistry Serotonin Receptor Modulation Structure-Activity Relationship

Synthetic Utility: Heterocycle-Activated Nitro Group Enables Unique SNAr Chemistry

The nitro group at the 6-position of the benzimidazole ring is specifically activated for intramolecular aromatic nucleophilic substitution (SNAr) reactions, a property exploited for the synthesis of complex polyazamacrocyclic ligands [1]. This synthetic handle is not present in non-nitro analogs and is dependent on the electronic environment conferred by the benzimidazole core and the specific nitro position. This allows for the efficient, high-yielding construction of fused ring systems under mild conditions, a capability that differentiates it from other benzimidazole carboxylic acids that lack this activated leaving group.

Organic Synthesis Scaffold Diversification Nucleophilic Substitution

Role as a Privileged Scaffold in Kinase Inhibitor Design

6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid is explicitly claimed as a key intermediate in the synthesis of novel benzimidazole derivatives designed as kinase inhibitors [1]. The patent describes its use in constructing compounds that inhibit serine/threonine kinases or receptor tyrosine kinases, which are critical targets in oncology and inflammatory diseases. While many benzimidazole carboxylic acids can be used in kinase inhibitor programs, the specific substitution pattern of this compound directs the synthetic route to a unique series of final drug candidates, differentiating it from analogs that would lead to different chemical space.

Kinase Inhibition Cancer Therapy Medicinal Chemistry

Fundamental Physicochemical Properties Define Handling and Formulation

The compound's fundamental properties, including a molecular weight of 207.14 g/mol and the presence of a carboxylic acid group (pKa ~4), inform its solubility and handling characteristics [1]. While not a direct performance differentiator against analogs, these baseline metrics are essential for any scientific user. In contrast to the methyl ester analog (methyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate), the free carboxylic acid offers a handle for direct amide coupling or other derivatization, providing greater flexibility in library synthesis and eliminating an additional deprotection step.

Physicochemical Properties Drug Discovery Compound Management

Optimal Research and Industrial Application Scenarios for 6-Nitro-1H-benzo[d]imidazole-4-carboxylic Acid


Synthesizing Novel Serotonin Receptor Modulators with an Alternative Pharmacophore

Based on the SAR evidence from Section 3 [1], this compound is ideal for research programs seeking to explore 5-HT3 receptor modulation with a pharmacophore distinct from the established 7-nitro series. Using this 6-nitro regioisomer as a starting material can help medicinal chemistry teams map unexplored regions of chemical space, potentially leading to novel compounds with improved selectivity, reduced off-target effects, or new intellectual property positions. The compound can be readily derivatized into a library of carboxamides for high-throughput screening.

Constructing Complex Polycyclic Scaffolds via SNAr Chemistry

For organic chemists focused on scaffold diversification, this compound's heterocycle-activated nitro group enables efficient intramolecular SNAr reactions [2]. This makes it a superior choice for the rapid synthesis of polyazamacrocyclic ligands and other fused ring systems that are valuable in medicinal chemistry, catalysis, and materials science. The ability to perform these transformations under mild conditions offers a significant practical advantage over routes requiring harsh reagents or forcing conditions.

Developing Next-Generation Kinase Inhibitors

Research teams developing kinase inhibitors for oncology or immunology applications should select this compound as it is a validated intermediate for generating proprietary kinase inhibitor structures [3]. Its use allows access to a specific chemical series distinct from those derived from other benzimidazole isomers, thereby supporting the generation of novel composition-of-matter patents and strengthening a company's competitive position in a crowded therapeutic area.

Building Amide-Based Compound Libraries with High Synthetic Efficiency

The free carboxylic acid functionality, as established in Section 3 [4], makes this compound a plug-and-play building block for amide coupling reactions. It is the preferred choice over the corresponding ester for medicinal chemists who need to rapidly generate diverse libraries of amide derivatives for biological testing, as it eliminates the need for a separate and potentially yield-limiting ester hydrolysis step, thereby streamlining the synthesis workflow.

Quote Request

Request a Quote for 6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.